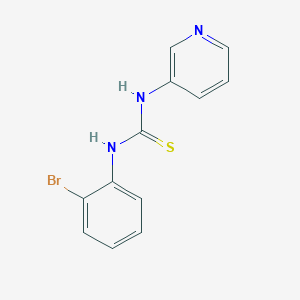

![molecular formula C12H11BrN2O3S B5503150 N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5503150.png)

N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of derivatives similar to "N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide" involves condensation reactions under mild conditions, yielding products in good yield. For instance, (E)-Nʹ-(4-Bromobenzyledene)-benzenesulfonohydrazide was prepared using an easy condensation procedure from 4-Bromobenzaldehyde and benzenesulphonylhydrazine, highlighting a general approach for synthesizing sulfonylhydrazide derivatives (Hussain et al., 2020).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using single-crystal X-ray diffraction (SCXRD), alongside spectroscopic techniques such as 1H NMR, 13C NMR, FTIR, and UV–Vis spectroscopy. These analyses provide detailed information on the compound's geometry, bonding, and electronic structure, essential for understanding its reactivity and properties (Sen & Cukurovalı, 2020).

Chemical Reactions and Properties

The reactivity of "N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide" and its derivatives can be exploited in various chemical reactions, including the sensing of metal ions. For example, the modified sensor based on 4-BBBSH/GCE/Nf was used for the selective detection of chromium (Cr3+) ions, showcasing the compound's application in environmental monitoring (Hussain et al., 2020).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

- The use of halogenated compounds, such as those involving bromine, has been pivotal in organic synthesis for creating complex molecules. For instance, ring halogenations of polyalkylbenzenes have been facilitated using bromine sources, showcasing the utility of brominated compounds in synthesizing halogenated organic structures (Bovonsombat & Mcnelis, 1993).

Environmental Sensing

- The development of sensors for detecting metal ions in environmental samples is a significant application of sulfonohydrazide derivatives. For example, a novel (E)-Nʹ-(4-Bromobenzyledene)-benzenesulfonohydrazide compound has been used as a selective sensor for chromium ion detection, highlighting its application in monitoring environmental pollution (Hussain et al., 2020).

Anticancer Activity

- Furfurylidene N-acylhydrazones derived from natural compounds have shown potential as antiplatelet agents. This application indicates the broader potential of furfurylidene derivatives in medicinal chemistry and drug discovery, contributing to the development of new therapeutic agents (Rodrigues et al., 2012).

Corrosion Inhibition

- Sulfonohydrazide derivatives have been studied for their effectiveness as corrosion inhibitors, indicating their potential in protecting metals from corrosion in acidic media. This application underscores the role of such compounds in industrial processes and materials science (Ichchou et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3S/c1-9-12(13)7-10(18-9)8-14-15-19(16,17)11-5-3-2-4-6-11/h2-8,15H,1H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTDTGOBEBLURF-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C=NNS(=O)(=O)C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(O1)/C=N/NS(=O)(=O)C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)

![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)

![2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5503098.png)

![1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B5503103.png)

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)

![methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5503118.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)

![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)

![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)

![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)

![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)